molecular formula C21H19N3O2 B2568937 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883958-40-5

2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2568937
CAS No.: 883958-40-5
M. Wt: 345.402
InChI Key: AJTVCXKJEWUISC-UHFFFAOYSA-N
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Description

2-Isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the pyrimido[4,5-b]quinoline-dione class of heterocyclic compounds, which have been identified as possessing notable biological activity. Compounds within this structural class are extensively investigated for their potential as nonsense mutation suppressors . This mechanism involves the suppression of premature termination codons (PTCs) in mRNA, which can be caused by genetic mutations. By promoting readthrough of these PTCs, these compounds may enable the production of full-length, functional proteins, offering a potential therapeutic strategy for a range of genetic disorders such as cystic fibrosis, Duchenne muscular dystrophy, and certain forms of mucopolysaccharidosis . The specific substitutions on the core scaffold, including the 2-isopropyl, 10-methyl, and 3-phenyl groups in this derivative, are typically explored to optimize pharmacological properties, potency, and selectivity. Researchers utilize this compound as a key tool to study translational readthrough and to develop novel treatments for diseases caused by nonsense mutations. It is provided for laboratory research purposes only.

Properties

IUPAC Name

10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVCXKJEWUISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and trityl chloride . Reaction conditions often involve refluxing in solvents like chloroform .

Major Products

The major products formed from these reactions are various substituted pyrimidoquinolinediones, which can have different biological activities depending on the substituents .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various therapeutic applications:

  • Anticancer Activity : Similar compounds have demonstrated potential in sensitizing cancer cells to chemotherapeutic agents. For instance, derivatives of pyrimidoquinolinediones have been reported to enhance apoptosis in cancer cells by inhibiting survivin interactions with apoptotic proteins .

Biological Studies

The diverse biological activities of this compound make it valuable for studying biochemical pathways:

  • Nonsense Mutation Suppression : It has been studied for its ability to suppress nonsense mutations associated with genetic disorders like cystic fibrosis. In vitro studies have shown that these compounds can enhance the translation efficiency of mRNA containing premature stop codons .

Industrial Applications

The unique chemical properties of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be leveraged in developing new materials and processes in industrial chemistry.

Research indicates that this class of compounds exhibits several mechanisms of action:

  • DNA Binding Affinity : Similar compounds are known to interact with DNA, which may contribute to their anticancer effects.
  • Biochemical Pathways : The compound's ability to modulate various biochemical pathways underlines its potential as a therapeutic agent.

Case Study 1: Nonsense Mutation Suppression

In a study on cystic fibrosis cells harboring nonsense mutations, treatment with pyrimido[4,5-b]quinoline derivatives led to significant restoration of CFTR protein function. The findings indicated that these compounds could effectively enhance the translation efficiency of mRNA containing premature stop codons .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of 7-nitro derivatives revealed that these compounds could sensitize cancer cells to doxorubicin. The IC50 values indicated effective inhibition of survivin interactions with apoptotic proteins, suggesting a mechanism by which these compounds enhance apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
7-Nitro DerivativeAnticancer ActivitySensitizes cells to chemotherapy
Pyrimidoquinoline DerivativeNonsense Mutation SuppressionEnhances translation efficiency

Mechanism of Action

The mechanism of action of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline-diones exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and reported activities.

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 2-Isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione 2-isopropyl, 3-phenyl, 10-methyl C22H19N3O2 357.41 High steric bulk; potential antitumor activity inferred from structural analogs
2-Cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione 2-cyclobutyl, 3-phenyl, 10-methyl C22H19N3O2 357.41 Similar steric bulk to target compound; commercial availability for research
7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione 7-nitro, 10-octyl, 3-phenyl C26H26N4O4 458.51 Nitro group enhances electrophilicity; octyl chain increases lipophilicity; IC50 = 2.2 μM (survivin-Smac interaction antagonist)
2-(3-Bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione 2-(3-bromophenyl), 3-(2-methoxyethyl), 10-methyl C21H17BrN3O3 440.30 Bromine enhances halogen bonding; methoxyethyl improves solubility
5-((3-(Dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione 5-dimethylaminopropylamino, 3,10-dimethyl C18H23N5O2 341.41 Amino group enhances hydrogen bonding; potential for targeting nucleotide-binding proteins
8-Azido-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione 8-azido, 3,10-dimethyl C13H10N6O2 282.26 Azide enables click chemistry applications; compact structure
7-Hydroxy-10-methylpyrimido[4,5-b]quinoline-2,4-dione 7-hydroxy, 10-methyl C12H9N3O3 243.22 Hydroxyl group increases polarity; potential antioxidant activity

Key Structural and Functional Insights

Position 2 Substituents: Isopropyl vs. Bromophenyl: The 3-bromophenyl substituent in introduces halogen bonding capabilities, which could enhance affinity for hydrophobic enzyme pockets .

Position 7 and 8 Modifications: Nitro (): The electron-withdrawing nitro group at position 7 in 7-nitro-10-octyl-3-phenylpyrimidoquinoline-dione may stabilize charge-transfer interactions, critical for its role as a survivin-Smac antagonist .

Position 10 Alkyl Chains: Methyl vs.

Amino and Azide Functionalization: The dimethylaminopropylamino group in enhances solubility and enables protonation at physiological pH, favoring interactions with acidic residues in enzymes. The azide group in facilitates bioorthogonal labeling, making it valuable for proteomic studies.

Biological Activity

2-Isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimidoquinoline family, known for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine and quinoline moiety. Its chemical formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, and it has been identified as a promising candidate in medicinal chemistry due to its unique pharmacophore.

Mechanisms of Biological Activity

Research indicates that compounds within this class exhibit multiple biological activities:

  • Nonsense Mutation Suppression :
    • The compound has been studied for its ability to act as a suppressor of nonsense mutations. Nonsense mutations can lead to truncated proteins and are implicated in various genetic disorders such as cystic fibrosis and Duchenne muscular dystrophy. By promoting the read-through of premature stop codons, these compounds may restore functional protein synthesis in affected cells .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of pyrimidoquinolines can inhibit cancer cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis through the modulation of survivin, a protein that inhibits apoptosis .
  • Antimicrobial Properties :
    • Some derivatives exhibit antimicrobial activity against a range of pathogens, indicating potential use in treating infectious diseases .

Case Study 1: Nonsense Mutation Suppression

In a study examining the effects of pyrimido[4,5-b]quinoline derivatives on cystic fibrosis cells harboring nonsense mutations, treatment with these compounds resulted in significant restoration of CFTR protein function. The study demonstrated that the compounds could enhance the translation efficiency of mRNA containing premature stop codons .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of 7-nitro derivatives revealed that these compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin. The IC50 values indicated effective inhibition of survivin interactions with apoptotic proteins, suggesting a mechanism by which these compounds enhance apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundNonsense mutation suppressionNot specified
7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dioneAnticancer (survivin antagonist)2.2 (Smac/Diablo)
10-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dioneAntimicrobial activityNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminoquinoline-3-carboxamide derivatives with ketones or aldehydes under acidic or catalytic conditions. For example:

  • Zinc chloride catalysis : Cyclic ketones react with 2-aminoquinoline-3-carboxamide to form spiro derivatives at 60–80°C, yielding 50–65% .

  • Ultrasound-assisted synthesis : Fe(DS)₃ (a Lewis acid-surfactant catalyst) under sonication reduces reaction time (30–60 min) and improves yields (52–65%) compared to conventional heating .

  • Low-cost precursors : Using cavitation (ultrasound) with aryl aldehydes and ammonium acetate in ethanol achieves 50–70% yields for tetrahydropyrimidoquinoline-diones .

    Table 1 : Comparison of Synthetic Methods

    MethodCatalyst/ConditionsTemperature/TimeYield (%)Reference
    CyclocondensationZnCl₂60–80°C, 6–8 hr50–65
    Ultrasound-assistedFe(DS)₃ in H₂ORT, 30–60 min52–65
    Cavitation-basedNone (solvent: ethanol)60°C, 2–4 hr50–70

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key features include:

  • ¹H NMR : Distinct peaks for isopropyl (δ 1.2–1.4 ppm, doublet), methyl (δ 3.2–3.3 ppm, singlet), and aromatic protons (δ 6.6–7.8 ppm) .
  • ¹³C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm, while quaternary carbons in the quinoline core resonate at δ 130–150 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the dione and pyrimidine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrimidoquinoline derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare derivatives with systematic substituent changes (e.g., 4-fluorobenzylidene vs. thiophene-methylene in ). Bioactivity trends correlate with electron-withdrawing/donating groups .
  • Standardized assays : Replicate studies under controlled conditions (e.g., microbial strain, incubation time) to isolate structural effects from methodological variability.

Q. What methodologies are recommended for assessing the environmental fate and transformation pathways of this compound?

  • Methodological Answer : Long-term environmental studies should combine:

  • Laboratory simulations : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
  • Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential (log Kow) .
  • Computational modeling : Predict degradation products using software like EPI Suite or TEST to prioritize hazardous intermediates .

Q. What strategies optimize regioselectivity in multi-step syntheses of pyrimido[4,5-b]quinoline derivatives?

  • Methodological Answer : Regioselectivity is controlled by:

  • Catalyst choice : ZnCl₂ favors spirocyclic products, while Fe(DS)₃ enhances quinoline ring formation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for cyclization at the 4,5-position .
  • Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during cyclocondensation .

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